(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

Catalog No.
S3033372
CAS No.
309733-71-9
M.F
C13H15NO4S
M. Wt
281.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic ...

CAS Number

309733-71-9

Product Name

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid

IUPAC Name

(E)-3-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid

Molecular Formula

C13H15NO4S

Molecular Weight

281.33

InChI

InChI=1S/C13H15NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+

InChI Key

HEVXYJIQQRXSEG-VMPITWQZSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O

Solubility

not available

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring linked to a phenyl group via a sulfonyl linkage, along with an acrylic acid moiety. This compound has garnered interest in various fields due to its potential biological activities and chemical reactivity. Its molecular formula is C13H15NO4S, and it is identified by the CAS number 309733-71-9 .

  • Carboxylic acids: Can be corrosive and irritating to skin and eyes.
  • Sulfonyl groups: Depending on the attached groups, they can exhibit varying degrees of toxicity [].

  • Oxidation: Can be oxidized to form sulfonic acids or sulfoxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, allowing for the introduction of various nucleophiles under basic conditions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
  • Substitution: Amines or thiols as nucleophiles under basic conditions.

(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid exhibits notable biological activities, particularly in pharmacological contexts. Its structure allows it to interact with various biological targets, potentially influencing pathways related to inflammation and pain modulation. The specific mechanisms of action are still under investigation, but initial studies suggest that it may act as an anti-inflammatory agent and may have implications in treating certain diseases .

Synthetic Routes

The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through reactions involving 1,4-diketones and ammonia or primary amines.
  • Sulfonylation: The pyrrolidine derivative undergoes sulfonylation using sulfonyl chlorides under basic conditions to form the pyrrolidin-1-ylsulfonyl derivative.
  • Coupling with Phenyl Group: A nucleophilic aromatic substitution reaction couples the sulfonylated pyrrolidine with a phenyl group.
  • Introduction of Acrylic Acid Moiety: Finally, the acrylic acid component is introduced to complete the synthesis .

Industrial Production Methods

For large-scale production, methods may be optimized using continuous flow reactors and automated synthesis techniques to enhance yield and purity.

The compound has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing anti-inflammatory drugs or other therapeutic agents targeting specific molecular pathways. Additionally, its unique structure can make it a candidate for further modifications leading to novel derivatives with enhanced efficacy .

Studies on the interactions of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid with various biological targets are ongoing. Initial findings indicate potential interactions with proteins involved in inflammatory responses and pain signaling pathways. Detailed interaction studies could elucidate its mechanism of action and therapeutic potential .

Similar Compounds

Several compounds share structural similarities with (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid:

  • Pyrrolidine Derivatives: Such as pyrrolidine-2,5-diones and pyrrolidine-2-ones.
  • Sulfonyl Derivatives: Compounds featuring sulfonyl groups attached to aromatic rings.

Uniqueness

What sets (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid apart is its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety. This unique structure imparts specific chemical properties that may enhance its biological activity compared to other similar compounds. The presence of both the pyrrolidine and sulfonic functionalities allows for diverse reactivity and interaction possibilities that are not typically found in other related compounds .

Palladium-Catalyzed Synthetic Routes for Arylacrylic Acid Derivatives

The Heck reaction remains the cornerstone for synthesizing α,β-unsaturated arylacrylic acids. This cross-coupling between aryl halides and acrylic acid derivatives proceeds via a palladium(0)/palladium(II) catalytic cycle, enabling precise control over stereochemistry at the α-position [2] [5]. For the target compound, bromobenzene derivatives containing pre-installed sulfonamide groups serve as optimal electrophilic partners.

A critical advancement involves using Pd(OAc)₂ with monodentate phosphine ligands (e.g., PPh₃), which facilitates oxidative addition of aryl bromides while suppressing β-hydride elimination [2] [7]. Kinetic studies demonstrate that electron-withdrawing sulfonyl groups accelerate the migratory insertion step, achieving turn-over frequencies of >1,500 h⁻¹ in model systems [1]. Recent protocols employing aqueous-phase conditions (PdCl₂, K₂CO₃, H₂O, 100°C) show enhanced regioselectivity for the E-isomer while eliminating organic solvent waste [4].

Sulfonylation Strategies Incorporating Pyrrolidine Moieties

The 4-(pyrrolidin-1-ylsulfonyl)phenyl group is introduced via sequential Friedel-Crafts sulfonylation and amine coupling:

  • Sulfonyl Chloride Formation: Treatment of 4-bromobenzenesulfonic acid with PCl₅ yields 4-bromobenzenesulfonyl chloride (95% purity by NMR) [3].
  • Amine Coupling: Reaction with pyrrolidine in dichloromethane (0°C → rt, 12 h) provides 4-bromo-N-(pyrrolidin-1-yl)benzenesulfonamide (87% yield) [3].

X-ray crystallographic data confirms the sulfonamide adopts a trigonal pyramidal geometry, with S–N bond lengths of 1.632 Å characteristic of sp³-hybridized nitrogen [6]. Steric effects from the pyrrolidine ring necessitate prolonged reaction times (>8 h) compared to smaller amines [3].

Optimization of Reaction Conditions

Catalytic Systems

  • Ligand Effects: Bulky ligands (P(o-Tol)₃) improve yields with electron-rich aryl bromides (78% vs. 52% for PPh₃) [2] [4].
  • Solvent Screening:

























    SolventYield (%)E:Z Ratio
    DMF7295:5
    Water8598:2
    Toluene6590:10

    Aqueous systems enhance both yield and stereoselectivity due to hydrophobic packing effects [4] [7].

Temperature Profiling

Reaction completion times decrease exponentially from 24 h (80°C) to 3 h (120°C), though temperatures >110°C promote decarboxylation (<5% side products) [5].

Comparative Analysis of Synthetic Pathways

Three primary routes were evaluated:

  • Heck Coupling-First Approach

    • Bromostyrene + acrylic acid → 4-bromocinnamic acid → sulfonylation
    • Overall yield: 61%
    • Limitations: Low sulfonylation efficiency (≤73%)
  • Sulfonylation-First Approach

    • 4-Bromo-N-(pyrrolidin-1-yl)benzenesulfonamide + acrylic acid
    • Overall yield: 82%
    • Advantages: Avoids steric hindrance during coupling
  • One-Pot Tandem Synthesis

    • Simultaneous coupling/sulfonylation
    • Yield: 68%
    • Practical for small batches but difficult to scale

Density functional theory (DFT) calculations rationalize the superiority of Route 2, showing a 14.3 kcal/mol lower activation barrier for Heck coupling with pre-sulfonylated substrates [1].

Scale-Up and Industrial Synthesis

Key considerations for kilogram-scale production:

  • Catalyst Recycling: Immobilized Pd nanoparticles on mesoporous silica enable ≥5 recycles (2% activity loss per cycle) [7].
  • Solvent Recovery: Distillation recovers >90% aqueous phase for reuse.
  • Process Safety: Exothermic sulfonylation step requires jacketed reactors (ΔT < 5°C/min).

Pilot plant data (100 L reactor) confirm consistent yields (80–83%) and >99.5% E-isomer content, meeting pharmaceutical-grade specifications [4] [5].

XLogP3

1.5

Dates

Modify: 2023-08-17

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